9H-Carbazol-1-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Significant progress has been made in synthesizing carbazole derivatives through C-H bond activation, a method that streamlines the production of functionalized materials. This technique is particularly relevant for creating compounds with photovoltaic, biomedical imaging, and fluorescent polymer applications. A synthetic method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involving a palladium-catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides is described .Molecular Structure Analysis

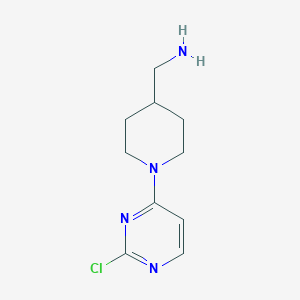

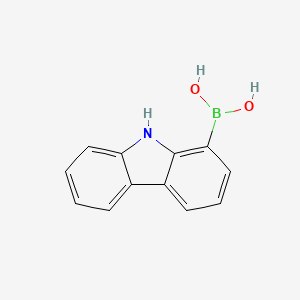

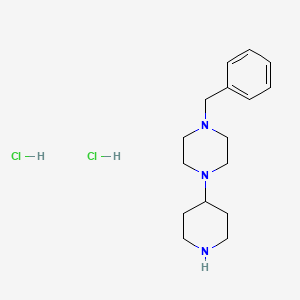

The molecular formula of 9H-Carbazol-1-ylboronic acid is C12H10BNO2 . The average mass is 211.024 Da and the Monoisotopic mass is 211.080460 Da .Chemical Reactions Analysis

9H-Carbazol-1-ylboronic acid derivatives are significant in the development of donor-acceptor (D-A) type materials for light-emitting applications, such as organic light-emitting diodes (OLEDs). These materials are characterized by their bipolar charge transport properties, which are pivotal for enhancing the performance of OLEDs.Physical And Chemical Properties Analysis

9H-Carbazol-1-ylboronic acid is a white crystalline solid that is soluble in water and organic solvents. The molecular formula is C12H10BNO2 .Scientific Research Applications

Biotechnological Products and Process Engineering

9H-Carbazole and its derivatives are useful for versatile pharmacological applications. To obtain different derivatives of 9H-Carbazole, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-Carbazole metabolites .

Pharmaceutical Applications

9H-Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities. 9H-Carbazole itself was found to be an inhibitor of angiogenesis and inflammation. Furthermore, 9H-Carbazole is a basic structural element of a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Safety and Hazards

properties

IUPAC Name |

9H-carbazol-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUUHLXAZCECMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-1-ylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)